4-Isopropyl-3-(trifluoromethoxy)phenol molecular weight and 2D structure
4-Isopropyl-3-(trifluoromethoxy)phenol molecular weight and 2D structure
An In-Depth Technical Guide to 4-Isopropyl-3-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of 4-Isopropyl-3-(trifluoromethoxy)phenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. We will delve into its core physicochemical properties, including its molecular weight and 2D structure, and provide expert analysis of its key functional groups. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also practical, field-proven insights into its structural significance and methodologies for its characterization. Detailed, step-by-step protocols for identity verification and solubility assessment are included to ensure scientific integrity and reproducibility in experimental settings.
Introduction
Substituted phenols represent a cornerstone in the development of novel chemical entities, serving as versatile scaffolds in everything from pharmaceuticals to polymers. The strategic modification of the phenolic ring allows for the fine-tuning of a molecule's properties to achieve desired biological activity or material characteristics. The introduction of moieties such as alkyl groups and fluorinated ethers can dramatically influence lipophilicity, metabolic stability, and target-binding interactions.
4-Isopropyl-3-(trifluoromethoxy)phenol is a molecule that combines three structurally significant features: a reactive phenolic hydroxyl group, a bulky isopropyl substituent, and a metabolically robust trifluoromethoxy group. This unique combination makes it a compound of interest for researchers exploring structure-activity relationships in various biological systems. This guide will dissect the molecule's chemical identity, analyze the contribution of each functional group, and provide actionable protocols for its empirical validation.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the mandatory first step in any research endeavor. The identity and characteristics of 4-Isopropyl-3-(trifluoromethoxy)phenol are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-isopropyl-3-(trifluoromethoxy)phenol | [1] |
| CAS Number | 2825012-58-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁F₃O₂ | [1][3][5] |
| Molecular Weight | 220.19 g/mol | [1][2][3][5] |
| InChI Key | AHKMWAOEGJHLDT-UHFFFAOYSA-N | [1][6] |
| SMILES | CC(C)C1=CC=C(C=C1OC(F)(F)F)O | [3] |
| Physical Form | Solid or semi-solid or liquid or lump | [1][6] |
| Purity | Typically ≥95% | [1][2][6] |
2D Chemical Structure
The two-dimensional structure of 4-Isopropyl-3-(trifluoromethoxy)phenol is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups on the benzene ring.
Caption: 2D representation of 4-Isopropyl-3-(trifluoromethoxy)phenol.
Structural and Functional Group Analysis
As a Senior Application Scientist, my experience has shown that a molecule's utility is best predicted by a thorough analysis of its constituent parts. The specific arrangement of functional groups in 4-Isopropyl-3-(trifluoromethoxy)phenol suggests a deliberate design to modulate key physicochemical and pharmacological properties.
Caption: Key functional groups and their contributed properties.
-
The Phenolic Moiety (-OH): The hydroxyl group is the molecule's primary site for hydrogen bonding, acting as a potent hydrogen bond donor. This is critical for specific interactions with biological targets like enzyme active sites or receptors. Its inherent acidity (pKa) means the compound can exist as a phenolate anion at physiological pH, which can influence its solubility, cell permeability, and binding characteristics.
-
The Isopropyl Group (-CH(CH₃)₂): This non-polar, bulky alkyl group significantly increases the molecule's lipophilicity (fat-solubility). In drug development, this is a deliberate choice to enhance membrane permeability and potentially improve oral absorption. The steric bulk of the isopropyl group can also serve to orient the molecule within a binding pocket, providing a critical van der Waals anchoring point.
-
The Trifluoromethoxy Group (-OCF₃): This is a bioisostere of the methoxy group (-OCH₃) and is a highly valued substituent in modern medicinal chemistry.
-
Expertise: The replacement of hydrogen atoms with fluorine atoms blocks oxidative metabolism at this position. This is a classic strategy to increase a drug candidate's half-life in the body.
-
Causality: The -OCF₃ group is highly lipophilic and strongly electron-withdrawing. This electronic effect lowers the pKa of the phenolic proton (making it more acidic) and can alter the molecule's interaction with electron-rich biological targets.
-
Experimental Protocols & Workflows
Trustworthiness in research is built on verifiable data. The following protocols are designed as self-validating systems to confirm the identity, purity, and key characteristics of 4-Isopropyl-3-(trifluoromethoxy)phenol.
Identity and Purity Verification by LC-MS
Objective: To confirm the molecular weight and assess the purity of a sample.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform a 1:100 dilution of the stock solution into a vial containing a 50:50 mixture of water and acetonitrile with 0.1% formic acid. This brings the final concentration to 10 µg/mL, suitable for most electrospray ionization (ESI) sources.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI, Positive and Negative.
-
Scan Range: 50 - 500 m/z.
-
Expected Ions:
-
Positive Mode ([M+H]⁺): 221.07 m/z
-
Negative Mode ([M-H]⁻): 219.06 m/z
-
-
-
Data Analysis & Trustworthiness:
-
The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio in both ionization modes.
-
Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all detected peaks in the chromatogram (e.g., at 254 nm). A purity value of ≥95% is typically considered acceptable.[2][6]
-
Kinetic Solubility Assessment Workflow
Objective: To determine the aqueous kinetic solubility of the compound, a critical parameter for any compound intended for biological screening.
Workflow Diagram:
Caption: Experimental workflow for kinetic solubility determination.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of 4-Isopropyl-3-(trifluoromethoxy)phenol in 100% DMSO.
-
Serial Dilution: Create a standard curve by serially diluting the stock solution in DMSO.
-
Assay Plate: Add a small volume (e.g., 2 µL) of the 10 mM stock solution to the wells of a 96-well plate.
-
Precipitation: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the final desired concentration (e.g., 100 µM) and a consistent DMSO percentage (1%).
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for precipitation to reach equilibrium.
-
Separation: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS or HPLC-UV) against the prepared standard curve. The resulting concentration is the kinetic solubility.
Conclusion
4-Isopropyl-3-(trifluoromethoxy)phenol is a well-defined chemical entity with a molecular weight of 220.19 g/mol .[5] Its structure is a compelling example of rational chemical design, where each functional group—the phenol, the isopropyl group, and the trifluoromethoxy group—imparts distinct and valuable properties. The phenolic hydroxyl allows for key hydrogen bonding interactions, while the isopropyl and trifluoromethoxy groups work in concert to enhance lipophilicity and metabolic stability. For researchers in drug discovery and development, this compound serves as an excellent scaffold for further optimization. The provided protocols offer a robust framework for its empirical validation, ensuring that subsequent biological or material science studies are built on a foundation of high-quality, verifiable data.
References
-
4-Isopropyl-3-(trifluoromethoxy)phenol 95% | AiFChem, an Xtalpi Company. BuyChemJapan. [Link]
-
CID 160308704 | C14H10F6O4 - PubChem. National Institutes of Health. [Link]
Sources
- 1. 4-Isopropyl-3-(trifluoromethoxy)phenol | 2825012-58-4 [sigmaaldrich.com]
- 2. 4-Isopropyl-3-(trifluoromethoxy)phenol | CymitQuimica [cymitquimica.com]
- 3. 2825012-58-4|4-Isopropyl-3-(trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]
- 4. 2825012-58-4 Cas No. | 4-Isopropyl-3-(trifluoromethoxy)phenol | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 4-Isopropyl-3-(trifluoromethoxy)phenol | 2825012-58-4 [sigmaaldrich.com]
- 6. 4-Isopropyl-3-(trifluoromethoxy)phenol | 2825012-58-4 [sigmaaldrich.com]
